Benzene, [(1-chlorooctyl)thio]-
Description
Benzene, [(1-chlorooctyl)thio]- (C₁₄H₂₁ClS) is a thioether derivative of benzene, characterized by a linear 1-chlorooctyl chain (-S-(CH₂)₇CH₂Cl) attached to the aromatic ring. This compound belongs to a broader class of halogenated aryl thioethers, which are of interest in organic synthesis, materials science, and industrial applications due to their unique electronic and steric properties. The chlorine atom and sulfur linkage impart polarizability and reactivity, while the octyl chain contributes to hydrophobicity, influencing solubility and phase behavior .
Properties
CAS No. |
59456-92-7 |
|---|---|
Molecular Formula |
C14H21ClS |
Molecular Weight |
256.8 g/mol |
IUPAC Name |
1-chlorooctylsulfanylbenzene |
InChI |
InChI=1S/C14H21ClS/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |
InChI Key |
YEILPKPSRMRQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-chlorooctyl)thio]- typically involves the reaction of benzene with 1-chlorooctanethiol. The reaction is carried out under conditions that facilitate the formation of the thioether linkage. A common method involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, [(1-chlorooctyl)thio]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-chlorooctyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorooctyl chain can be reduced to an octyl chain using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Octyl-substituted benzene derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Scientific Research Applications
Benzene, [(1-chlorooctyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(1-chlorooctyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.
Comparison with Similar Compounds
Structural Analogues: Chain Length Variation
Key Compounds :
Impact of Chain Length :
- Boiling Points :
- The chloromethyl derivative (C1) has a boiling point (Tboilr) of 401.70 K at 1.60 kPa, while the chlorododecyl analogue (C12) is expected to exhibit significantly higher boiling points due to increased van der Waals interactions (data inferred from trends) .
- The target compound (C8) likely occupies an intermediate position, though experimental data is lacking.
- Lipophilicity : Longer alkyl chains enhance hydrophobicity, affecting solubility in polar solvents. The C12 derivative is more lipophilic than the C8 or C1 analogues .
Halogen Substitution Effects
Key Compounds :
Observations :
- Boiling Points : Bromine’s higher atomic mass and polarizability lead to elevated boiling points. For example, the brominated compound exhibits Tboilr values up to 529.00 K at 102.00 kPa, surpassing most chlorinated analogues .
- Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic substitution compared to bromine, as seen in the reactivity of benzyl halides .
Substituent Position and Branching
Key Compounds :
Key Findings :
- Branching Effects: The isopropylthio derivative (MW = 180.31 g/mol) has a lower molecular weight than the linear C8 compound but exhibits reduced crystallinity due to steric hindrance, enhancing solubility in nonpolar solvents .
- Positional Isomerism : Ortho-substituted derivatives (e.g., 1-chloro-3-methylbenzene) display distinct electronic effects compared to para-substituted analogues, influencing dipole moments and intermolecular interactions .
Functional Group Variations
Key Compounds :
Comparative Insights :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups increase ring electron density, altering reaction pathways (e.g., electrophilic substitution), while nitro groups deactivate the ring .
- Thioether vs. Ether Linkages : Thioethers (C-S-C) are more polarizable and less basic than ethers (C-O-C), affecting coordination chemistry and catalytic applications .
Data Tables
Table 1: Physical Properties of Selected Compounds
Research Implications
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